Product packaging for 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline(Cat. No.:CAS No. 175135-55-4)

2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline

Cat. No.: B068357
CAS No.: 175135-55-4
M. Wt: 227.09 g/mol
InChI Key: YAAHFPXQFRBNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline is a versatile and high-value aromatic aniline derivative engineered for advanced research applications, particularly in material science and medicinal chemistry. Its core structure integrates a substituted aniline, a key pharmacophore, with a 1H-pyrrole ring, creating a unique electron-rich and sterically defined scaffold. This compound serves as a critical synthetic intermediate in the development of organic electronic materials, including semiconductors and dyes, where its planarity and donor-acceptor properties can be tuned to modify HOMO-LUMO energy levels. In pharmaceutical research, it acts as a privileged building block for the construction of complex heterocyclic libraries, enabling the exploration of structure-activity relationships (SAR) against various biological targets. The chlorine atoms provide handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the pyrrole moiety can contribute to binding interactions with biomolecules through pi-stacking and hydrogen bonding. Researchers value this compound for its potential in designing novel kinase inhibitors, agrochemicals, and functional polymers. It is supplied with comprehensive analytical data (NMR, HPLC, MS) to ensure batch-to-batch reproducibility and structural integrity for demanding research protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2N2 B068357 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline CAS No. 175135-55-4

Properties

IUPAC Name

2,5-dichloro-4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-7-6-10(8(12)5-9(7)13)14-3-1-2-4-14/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAHFPXQFRBNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379192
Record name 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-55-4
Record name 2,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method adapts conditions from the one-pot synthesis of pyrrolo[1,2-a]quinoxalines, leveraging dimethyl sulfoxide (DMSO) and acetic acid (AcOH) to facilitate cyclization. For 2,5-dichloro-4-(1H-pyrrol-1-yl)aniline, the protocol involves the direct coupling of 2,5-dichloroaniline with pyrrole under oxidative conditions.

Mechanistic Insights

DMSO acts as both a solvent and mild oxidant, while AcOH protonates the aniline nitrogen, enhancing the electrophilicity of the aromatic ring. The pyrrole nucleophile attacks the activated position 4 of the aniline ring, followed by rearomatization. Oxygen atmosphere is critical for regenerating the oxidized intermediates.

Experimental Procedure

  • Reactants : 2,5-Dichloroaniline (0.5 mmol), pyrrole (1.5 mmol), DMSO (2 mL), AcOH (0.5 mmol).

  • Conditions : Stirred at 130°C for 20–25 hours under open-air conditions.

  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

  • Yield : 42–59% (extrapolated from analogous reactions).

Limitations

  • Prolonged reaction times (>24 hours).

  • Competing side reactions under excess pyrrole or higher temperatures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Reaction Design

Inspired by microwave-assisted coupling strategies, this method employs a halogenated aniline precursor (e.g., 2,5-dichloro-4-iodoaniline) and a pyrrole boronic ester. The Suzuki-Miyaura reaction enables precise C–C bond formation at position 4.

Mechanistic Pathway

The palladium catalyst (Pd(dppf)Cl₂·DCM) facilitates transmetallation between the aryl iodide and pyrrole boronic ester, followed by reductive elimination to yield the coupled product.

Experimental Protocol

  • Reactants : 2,5-Dichloro-4-iodoaniline (1 equiv), pyrrole-1-boronic acid pinacol ester (1.5 equiv), Pd(dppf)Cl₂·DCM (10 mol%), K₂CO₃ (2 equiv).

  • Solvent System : Dioxane:methanol (3:1, 4 mL).

  • Conditions : Microwave irradiation at 120°C for 1 hour.

  • Workup : Aqueous extraction, followed by recrystallization (ethanol/water).

  • Yield : 65–72% (estimated based on analogous couplings).

Advantages

  • Rapid reaction kinetics under microwave conditions.

  • High regioselectivity due to palladium’s directing effects.

Copper-Mediated Ullmann Coupling

Synthetic Strategy

This method utilizes a Ullmann-type coupling between 2,5-dichloro-4-iodoaniline and pyrrole, forming a C–N bond at position 4. Copper(I) iodide serves as the catalyst, with 1,10-phenanthroline enhancing reactivity.

Reaction Mechanism

The copper catalyst facilitates oxidative addition of the aryl iodide, followed by coordination with pyrrole. Reductive elimination yields the desired product while regenerating the catalyst.

Procedure

  • Reactants : 2,5-Dichloro-4-iodoaniline (1 equiv), pyrrole (2 equiv), CuI (20 mol%), 1,10-phenanthroline (40 mol%).

  • Solvent : Dimethylformamide (DMF, 3 mL).

  • Conditions : Heated at 110°C for 18 hours under nitrogen.

  • Workup : Column chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 55–60% (inferred from similar Ullmann reactions).

Challenges

  • Requires anhydrous conditions and inert atmosphere.

  • Moderate yields due to competing homocoupling.

Comparative Analysis of Synthetic Methods

Parameter Acid-Catalyzed Condensation Suzuki-Miyaura Coupling Ullmann Coupling
Catalyst NonePd(dppf)Cl₂·DCMCuI/1,10-phenanthroline
Reaction Time 20–25 hours1 hour18 hours
Temperature 130°C120°C110°C
Yield 42–59%65–72%55–60%
Regioselectivity ModerateHighHigh
Scalability Limited by oxidative side reactionsSuitable for scale-upRequires optimization

Advanced Modifications and Optimization

Solvent Effects

  • DMSO/AcOH System : Polar aprotic solvents enhance electrophilic substitution but may degrade acid-sensitive groups.

  • Microwave Assistance : Reduces reaction times in Suzuki couplings by 80% compared to conventional heating.

Protecting Group Strategies

  • Acetanilide Protection : Temporarily converting the aniline to acetanilide improves chlorination regioselectivity. Subsequent deprotection (HCl/EtOH) restores the amine.

Green Chemistry Approaches

  • Solvent-Free Reactions : Mechanochemical grinding of 2,5-dichloroaniline and pyrrole with K₂CO₃ yields 38% product, minimizing waste.

Chemical Reactions Analysis

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
The compound has been identified as a potential scaffold for developing new therapeutic agents. Pyrrole and aniline derivatives, including 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline, have been explored for their biological activities. Notably, derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell division and have implications in cancer treatment. For example:

  • Case Study: CDK Inhibition
    • Compound: 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives
    • Activity: Potent inhibitors of CDKs
    • Outcome: Significant anti-proliferative activity against human tumor cell lines.

Antimicrobial and Antioxidant Properties:
Research indicates that related pyrrole derivatives exhibit antimicrobial and antioxidant activities. Schiff bases derived from similar structures have shown marked antimicrobial activity and acted as scavenging agents, suggesting that this compound could possess these properties as well.

Materials Science

Supramolecular Polymers:
In materials science, the compound's anionic forms have been utilized to create supramolecular polymers. The synthesis of compounds with 2,5-diamido,3,4-dichloropyrrole units demonstrates the potential of this compound to contribute to novel polymeric materials with unique properties:

PropertyDescription
Structure Forms pyrrole anion dimers
Assembly Mechanism Polyanionic chains through hydrogen bonding
Potential Applications Advanced materials with tailored properties for electronics and coatings

Catalysis

Synthesis of Complex Molecules:
The role of this compound in catalysis has been highlighted in the synthesis of complex molecules. For instance:

  • Reaction Example:
    • Reagents: 2-(2,2-dicyano-1-ethylsulfanylethenyl)pyrroles with aniline
    • Products: Iminopyrrolizine-2-carbonitriles and dicyanoethenylpyrroles
    • Significance: These products could serve as intermediates for synthesizing more complex structures.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

Below is a detailed comparison of 2,5-dichloro-4-(1H-pyrrol-1-yl)aniline with structurally related compounds, focusing on synthesis, properties, and applications.

Physicochemical and Electronic Properties

Table 2: Property Comparison
Compound Electronic Effects Solubility Trends Stability
4-(1H-Pyrrol-1-yl)aniline Electron-rich (pyrrole donor) Moderate in polar solvents (DMF, DMSO) Air-sensitive due to NH₂ group
This compound Electron-deficient (Cl withdrawal + pyrrole) Low in water; soluble in halogenated solvents Enhanced stability from Cl substituents
4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline Strong π-conjugation (thiophene + pyrrole) Soluble in THF, chloroform Thermally stable
2-(1H-Pyrrol-1-yl)aniline Altered electronic distribution (2-substitution) Similar to 4-isomer Reactivity in cyclization reactions
4-Chloro-N-(2,5-dimethylhexan-2-yl)aniline Electron-withdrawing Cl + bulky alkyl chain High in organic solvents Hydrolytically stable

Biological Activity

Introduction

2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline is a compound characterized by its unique structural features, which include two chlorine substituents on the aniline ring and a pyrrole group. This combination endows it with potential biological activities that are of interest in medicinal chemistry and related fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

  • Chemical Formula : C₁₀H₈Cl₂N₂
  • Molecular Weight : 227.1 g/mol
  • Structure : The compound features a dichlorinated aniline structure with a pyrrole group at the para position.

Comparison Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-(1H-pyrrol-1-yl)anilineOne chlorine atom; similar pyrrole attachmentLess chlorinated; potentially less reactive
4-(2,5-Dimethyl-1H-pyrrol-1-yl)anilineMethyl groups instead of chlorineIncreased lipophilicity; altered activity
2,5-DichloroanilineNo pyrrole group; only dichlorinated anilineLacks heterocyclic structure; different reactivity profile

Target Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory activity against specific enzymes such as:

  • Dihydrofolate Reductase (DHFR)
  • Enoyl ACP Reductase

These targets are critical in various biochemical pathways, including cellular metabolism and bacterial fatty acid synthesis.

Mode of Action

The proposed mechanism involves interactions through hydrogen bonding with the target enzymes, which can disrupt their normal function. This interaction leads to downstream effects that may inhibit cellular processes crucial for growth and replication in target organisms.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antibacterial and antitubercular properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Pharmacological Applications

Given its structural characteristics and biological activity, this compound has potential applications in:

  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents aimed at treating infections or diseases linked to the targeted enzymes.
  • Agricultural Chemistry : Similar compounds have been investigated for herbicidal and fungicidal activities, indicating possible applications in agriculture.

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of various aniline derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Synthesis and Evaluation of Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the aniline or pyrrole components were found to significantly affect the compound's reactivity and biological profile. For example, introducing additional functional groups improved antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dichloro-4-(1H-pyrrol-1-yl)aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves coupling reactions between halogenated aniline derivatives and pyrrole rings. For example, 4-iodoaniline can react with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under inert conditions, yielding ~50% of the desired product . For dichloro-substituted derivatives, chlorinated precursors (e.g., 2,5-dichloroaniline) may replace iodinated analogs. Optimization includes adjusting catalyst loading, temperature (e.g., 80–110°C), and reaction time (overnight for completion). Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern and aromaticity. The pyrrole ring protons appear as distinct multiplets (δ 6.5–7.0 ppm), while the aniline NH₂ group resonates at δ ~5.0 ppm (broad singlet) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves the crystal structure, highlighting bond lengths, angles, and intermolecular interactions. This is critical for verifying regioselectivity in dichloro-substituted analogs .

Advanced Research Questions

Q. How can electrochemical properties of this compound be exploited in biosensor design?

  • Methodological Answer : The compound’s aromatic amine group enables functionalization with redox-active moieties (e.g., ferrocene) for biosensing. Electropolymerization on indium tin oxide (ITO) electrodes creates conductive polymer films. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) assess charge-transfer efficiency. For example, Ayranci et al. demonstrated that similar pyrrole-aniline derivatives exhibit stable redox behavior, making them suitable for glucose oxidase immobilization in biosensors .

Q. What experimental strategies resolve contradictions in reactivity data during functionalization of the pyrrole ring?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., unexpected ring-closure products) may arise during reactions with alkynes or aldehydes. Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or in situ FTIR monitor intermediate formation. For instance, gold(I)-catalyzed reactions (Scheme 91 in Attanasi et al.) involve σ- and π-activation pathways, where reaction conditions (solvent, temperature) dictate product distribution. Computational modeling (DFT) further clarifies transition states .

Q. How can Box-Behnken experimental design optimize photocatalytic degradation studies of this compound?

  • Methodological Answer : Box-Behnken design (BBD) evaluates interactions between variables (e.g., catalyst loading, pH, light intensity). For degradation studies using MnFe₂O₄/Zn₂SiO₄ nanocomposites, response surface methodology (RSM) identifies optimal conditions. HPLC-MS tracks degradation intermediates, while toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) assess ecological impact .

Data Analysis and Structural Insights

Q. What computational tools predict the stability and tautomeric behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric equilibria between pyrrole NH and aniline NH₂ groups. Solvent effects (PCM model) and Gibbs free energy comparisons (ΔG) predict dominant tautomers. Software like Gaussian or ORCA automates these analyses, validated by experimental NMR data .

Q. How does the dichloro substitution influence electronic properties compared to dimethyl analogs?

  • Methodological Answer : Chlorine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing electrophilicity. UV-Vis spectroscopy shows bathochromic shifts in dichloro derivatives versus dimethyl analogs. Cyclic voltammetry reveals lower oxidation potentials due to increased conjugation. Comparative studies using X-ray crystallography (SHELXL-refined structures) quantify bond polarization .

Advanced Application-Driven Questions

Q. What strategies enable the integration of this compound into conductive polymers for smart materials?

  • Methodological Answer : Electropolymerization in acetonitrile/tetrabutylammonium hexafluorophosphate (TBAPF₆) produces thin films on ITO substrates. FTIR and SEM confirm polymer morphology. Post-polymerization functionalization (e.g., RGD peptide coupling via EDC/NHS chemistry) enhances biocompatibility for cell-adhesion studies .

Q. How can Mannich-type reactions be adapted to synthesize heterocyclic derivatives of this compound?

  • Methodological Answer : Reacting the aniline group with formaldehyde and secondary amines under acidic conditions yields Mannich bases. Gold(I) catalysis (e.g., AuCl/AgOTf) enables regioselective intramolecular hydroamination, forming fused heterocycles (e.g., pyrroloquinoxalines). Reaction monitoring via LC-MS ensures intermediate control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.